7-Hydroxy-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
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Overview
Description
3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-ol 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The presence of the hydroxyl group at the 7th position and the methyl group at the 3rd position contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-ol 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone in the presence of a base, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazines, sulfoxides, sulfones, and dihydro derivatives. These products often exhibit different biological activities and can be further modified for specific applications .
Scientific Research Applications
3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-ol 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of fungicides and other agrochemicals
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This inhibition can help in managing complications related to diabetes . Additionally, the compound can modulate AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its cognitive-enhancing properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins: Used as potent fungicides
Uniqueness
3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-ol 1,1-dioxide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxyl group at the 7th position and methyl group at the 3rd position contribute to its distinct reactivity and potential therapeutic applications .
Properties
CAS No. |
549495-11-6 |
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Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-ol |
InChI |
InChI=1S/C8H10N2O3S/c1-5-9-7-3-2-6(11)4-8(7)14(12,13)10-5/h2-5,9-11H,1H3 |
InChI Key |
TYKLZUNULHEUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=C(C=C(C=C2)O)S(=O)(=O)N1 |
Origin of Product |
United States |
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